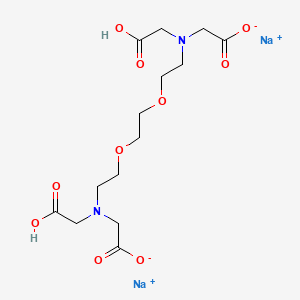

EGTA disodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

31571-71-8 |

|---|---|

Molecular Formula |

C14H22N2Na2O10 |

Molecular Weight |

424.31 g/mol |

IUPAC Name |

disodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C14H24N2O10.2Na/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24;;/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2 |

InChI Key |

PSNPATLUBMVVTM-UHFFFAOYSA-L |

Canonical SMILES |

C(COCCOCCN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+] |

Related CAS |

67-42-5 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of EGTA Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of EGTA disodium salt, a crucial chelating agent in a multitude of research and development applications. Its high selectivity for calcium ions makes it an indispensable tool for studying calcium signaling pathways, enzyme kinetics, and various cellular processes. This document outlines its fundamental characteristics, provides detailed experimental protocols for its use, and illustrates its role in key biological pathways.

Core Chemical and Physical Properties

This compound salt, or Egtazic acid disodium salt, is the disodium salt of ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid. It is widely favored over EDTA in biological systems for its significantly higher affinity for calcium ions over magnesium ions, a critical feature in environments like the intracellular matrix where magnesium is present in much higher concentrations.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound salt, compiled from various sources.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂N₂Na₂O₁₀ | [4] |

| Molecular Weight | 424.31 g/mol | [4] |

| Appearance | White crystalline powder | [5] |

| Melting Point | Decomposes at 240 °C | |

| Solubility in Water | 100 g/L at 20 °C | |

| pH of 5% Solution | 4.0 - 6.0 at 25 °C | [5] |

| Dissociation Constants (pKa at 20 °C) | Value | Reference |

| pKa₁ | 2.0 | [6] |

| pKa₂ | 2.68 | [6] |

| pKa₃ | 8.85 | [6] |

| pKa₄ | 9.47 | [6] |

| Logarithm of the Stability Constants (log K) with Divalent Cations | Value | Reference |

| Ca²⁺ | 11.0 | [3] |

| Mg²⁺ | 5.2 | |

| Mn²⁺ | 12.3 | |

| Fe²⁺ | 11.8 | |

| Cu²⁺ | 17.8 | |

| Zn²⁺ | 12.7 |

Safety, Handling, and Storage

This compound salt is generally considered to be of low toxicity, though it may be harmful if inhaled and can cause damage to organs through prolonged or repeated exposure.[1][5] It is important to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[7][8][9]

Storage: Store in a cool, dry place, away from direct sunlight and moisture.[10] Keep the container tightly closed to prevent the absorption of moisture, as the compound is hygroscopic.[10] Under proper storage conditions, this compound salt has a shelf life of up to 5 years.[10]

Experimental Protocols

Preparation of a 0.5 M EGTA Stock Solution (pH 8.0)

This protocol outlines the preparation of a standard stock solution of EGTA for use in various biological experiments.

Materials:

-

This compound Salt

-

High-purity water (e.g., Milli-Q)

-

Sodium hydroxide (NaOH), 10 M solution

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask

Procedure:

-

Weigh out the required amount of this compound salt to prepare the desired volume of a 0.5 M solution (e.g., 21.215 g for 100 mL).

-

Add the this compound salt to a beaker containing approximately 80% of the final volume of high-purity water.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Begin stirring the solution. The this compound salt will not fully dissolve until the pH is adjusted.

-

Slowly add 10 M NaOH dropwise to the solution while monitoring the pH with a calibrated pH meter.

-

Continue adding NaOH until the this compound salt is completely dissolved and the pH of the solution reaches 8.0.

-

Once the desired pH is reached and the solid is fully dissolved, transfer the solution to a volumetric flask.

-

Bring the solution to the final desired volume with high-purity water.

-

Sterilize the solution by autoclaving if required for your application.

-

Store the stock solution at 4°C.

Using EGTA as a Control for Extracellular Calcium in Cell Culture

This protocol describes how to use EGTA to chelate extracellular calcium in cell culture experiments, a common control to determine if an observed cellular response is dependent on calcium influx.

Materials:

-

Cultured cells on coverslips or in multi-well plates

-

Physiological saline solution (e.g., Hank's Balanced Salt Solution, HBSS) without calcium and magnesium

-

0.5 M EGTA stock solution (pH 8.0)

-

Agonist or stimulus of interest

Procedure:

-

Wash the cultured cells twice with the calcium and magnesium-free physiological saline solution to remove any residual calcium from the culture medium.

-

Prepare the experimental solution by adding the desired final concentration of EGTA (typically 1-5 mM) to the calcium-free saline solution.

-

Incubate the cells with the EGTA-containing solution for a predetermined amount of time (e.g., 5-10 minutes) prior to adding the stimulus. This allows for the chelation of any remaining trace amounts of extracellular calcium.

-

Add the agonist or stimulus of interest to the cells in the continued presence of the EGTA-containing solution.

-

Measure the cellular response (e.g., changes in intracellular calcium concentration, protein phosphorylation, gene expression).

-

Compare the response of the cells treated with EGTA to control cells that were not exposed to the chelator to determine the role of extracellular calcium influx.

Measurement of Intracellular Calcium using Fura-2 with EGTA for Calibration

This protocol outlines the use of the ratiometric calcium indicator Fura-2 AM and the role of EGTA in the calibration of the fluorescence signal.[11][12][13][14][15][16][17][18]

Materials:

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline solution (HBS)

-

Ionomycin

-

EGTA

-

Tris base

-

Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Loading with Fura-2 AM:

-

Prepare a Fura-2 AM loading solution in HBS containing a low concentration of Pluronic F-127 to aid in dye solubilization.

-

Incubate cultured cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes.

-

Wash the cells with HBS to remove extracellular dye.

-

-

Measurement of Intracellular Calcium:

-

Mount the coverslip with the loaded cells onto the microscope stage or place the multi-well plate in the plate reader.

-

Record the baseline fluorescence ratio (F340/F380).

-

Stimulate the cells with your agonist of interest and record the change in the fluorescence ratio over time.

-

-

Calibration of the Fura-2 Signal:

-

Rmax (Maximum Fluorescence Ratio): At the end of the experiment, add a calcium ionophore such as ionomycin (typically 5-10 µM) in the presence of a high concentration of extracellular calcium to saturate the intracellular Fura-2 with calcium. Record the maximum fluorescence ratio (Rmax).

-

Rmin (Minimum Fluorescence Ratio): Following the Rmax measurement, add a high concentration of EGTA (typically 10-20 mM) to the solution. To facilitate the entry of EGTA into the cells to chelate intracellular calcium, the pH of the EGTA solution should be adjusted to be slightly alkaline (e.g., by adding Tris base) to permeabilize the cell membrane or continue to use the ionophore to facilitate Ca2+ removal. This will chelate all the intracellular calcium, and the resulting fluorescence ratio is the minimum (Rmin).

-

-

Calculation of Intracellular Calcium Concentration:

-

The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) Where:

-

Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM)

-

R is the experimental fluorescence ratio

-

Rmin is the minimum fluorescence ratio

-

Rmax is the maximum fluorescence ratio

-

Sf2/Sb2 is the ratio of fluorescence of the free and Ca²⁺-bound dye at 380 nm excitation.

-

-

Visualizations

The Role of EGTA in Modulating Store-Operated Calcium Entry (SOCE)

Caption: EGTA chelates extracellular Ca²⁺, blocking store-operated calcium entry (SOCE).

Experimental Workflow for Investigating the Role of Extracellular Calcium

Caption: Workflow to determine the role of extracellular Ca²⁺ using EGTA.

EGTA's Influence on Calmodulin-Dependent Signaling

Caption: EGTA prevents the activation of calmodulin-dependent signaling pathways.

References

- 1. valudor.com [valudor.com]

- 2. EGTA Usage & Applications | AAT Bioquest [aatbio.com]

- 3. EGTA - Wikipedia [en.wikipedia.org]

- 4. Effects of EGTA on calcium signaling in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thermofishersci.in [thermofishersci.in]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. himediadownloads.com [himediadownloads.com]

- 9. fishersci.com [fishersci.com]

- 10. chemignition.com [chemignition.com]

- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 12. hellobio.com [hellobio.com]

- 13. researchgate.net [researchgate.net]

- 14. Measuring calcium dynamics in living cells with Genetically Encodable Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators [bio-protocol.org]

- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 18. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to EGTA Disodium: pKa and its Critical Role in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) disodium is an aminopolycarboxylic acid and a highly selective chelating agent with a pronounced affinity for calcium ions.[1] Its utility in biological research and drug development is rooted in its ability to control the concentration of free calcium ions in solution, a critical factor in a vast array of cellular processes.[1][2] This technical guide provides a comprehensive overview of the pKa of EGTA disodium, its significance in preparing biological buffers, and detailed methodologies for its application in experimental settings.

The Significance of pKa in EGTA's Function as a Calcium Buffer

The effectiveness of EGTA as a calcium buffer is intrinsically linked to its acid dissociation constants (pKa values). These values determine the pH range over which EGTA can effectively bind to calcium ions. EGTA has four carboxylic acid groups and two amine groups, resulting in multiple pKa values. The pKa for the binding of calcium ions by the fully deprotonated (tetrabasic) form of EGTA is approximately 11.00.[3][4] However, in biological systems, which typically have a physiological pH of around 7, the apparent pKa for calcium binding is more relevant and is cited to be approximately 6.91.[3][4]

The precise control of free calcium concentration is paramount in mimicking the intracellular environment, where calcium levels are tightly regulated and are typically much lower than magnesium concentrations.[1][3] EGTA's high selectivity for Ca2+ over Mg2+ makes it an ideal buffer for such applications.[1] The apparent dissociation constant (Kd) for calcium at physiological pH (7.4) is in the nanomolar range, approximately 60.5 nM, while its affinity for magnesium is significantly lower, with a Kd in the millimolar range (1-10 mM).[5]

Factors Influencing EGTA's Apparent pKa

The apparent pKa and, consequently, the calcium binding affinity of EGTA are influenced by several factors, including temperature and ionic strength. Understanding these dependencies is crucial for preparing accurate and reliable calcium buffers for specific experimental conditions.

Temperature: Increasing the temperature generally leads to an increase in the apparent calcium association constant (K'Ca) of EGTA.[6][7] This relationship can be described by the van't Hoff isochore.[6][8]

Ionic Strength: An increase in ionic strength typically results in a decrease in the apparent calcium association constant of EGTA.[6][7] This effect can be corrected for using the Debye-Hückel limiting law.[6]

Quantitative Data on this compound

The following tables summarize the key quantitative data for this compound, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C14H22N2Na2O10 | [9] |

| Molecular Weight | 424.31 g/mol | [9] |

| pKa (tetrabasic form, for Ca2+ binding) | ~11.00 | [3][4] |

| Apparent pKa (at pH 7) | ~6.91 | [3][4] |

| Apparent Kd for Ca2+ (at pH 7.4) | ~60.5 nM | [5] |

| Apparent Kd for Mg2+ | 1-10 mM | [5] |

| Condition | Effect on Apparent Ca2+ Affinity (K'Ca) | Reference |

| Increasing Temperature | Increases | [6][7] |

| Increasing Ionic Strength | Decreases | [6][7] |

Experimental Protocols

Determination of EGTA pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa values of substances like EGTA.[9][10][11][12]

Materials:

-

This compound salt

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

-

Deionized water

Procedure:

-

Solution Preparation: Prepare a solution of EGTA of known concentration (e.g., 1 mM) in deionized water.[9][10]

-

Ionic Strength Adjustment: Add KCl to the EGTA solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[9]

-

Initial pH Adjustment: Acidify the EGTA solution to a low pH (e.g., pH 1.8-2.0) using the standardized HCl solution.[9][10]

-

Titration: Titrate the acidified EGTA solution with the standardized NaOH solution, adding the titrant in small, precise increments.[9][10]

-

Data Recording: Record the pH of the solution after each addition of NaOH, ensuring the reading has stabilized.[9]

-

Endpoint Determination: Continue the titration until the pH reaches a high value (e.g., pH 12-12.5).[10]

-

Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The inflection points on the curve correspond to the pKa values of EGTA.

Preparation of EGTA-Calcium Buffer Solutions

Accurate preparation of EGTA-calcium buffers is crucial for experiments investigating calcium-dependent processes.

Materials:

-

This compound salt

-

Calcium Chloride (CaCl2) standard solution

-

Buffer components (e.g., HEPES, KCl)

-

Deionized water

-

pH meter

Procedure:

-

Stock Solutions: Prepare concentrated stock solutions of EGTA and CaCl2. It is recommended to prepare a stock solution of 0.5 M EGTA by dissolving it in water and adjusting the pH to 7.0-8.0 with NaOH, as EGTA has low solubility at acidic to neutral pH.[13][14]

-

Buffer Composition: Determine the desired final concentrations of all buffer components, including the total EGTA concentration, and the desired free calcium concentration.

-

Calculation: Use a suitable calculator or software to determine the precise amounts of the EGTA and CaCl2 stock solutions needed to achieve the target free calcium concentration at the desired pH, temperature, and ionic strength. This calculation must take into account the apparent association constant of EGTA under the specific experimental conditions.

-

Mixing: In a clean vessel, combine the calculated volumes of the buffer components, EGTA stock, and deionized water.

-

Calcium Addition: Add the calculated volume of the CaCl2 stock solution.

-

pH Adjustment: Adjust the final pH of the buffer solution to the desired value.

-

Final Volume: Bring the solution to the final desired volume with deionized water.

Relevance in Biological Buffers and Signaling Pathways

EGTA is an indispensable tool for studying a wide range of biological phenomena that are regulated by calcium. Its ability to buffer calcium ions allows researchers to control this critical second messenger and dissect its role in various signaling pathways.

Applications in Research:

-

Cell Culture: EGTA can be added to cell culture media to chelate contaminating calcium ions, which helps maintain cell viability and allows for the study of calcium-dependent signaling pathways.[1]

-

Enzyme Assays: In enzymatic assays where calcium may act as a cofactor or an inhibitor, EGTA is used to remove free calcium, enabling the study of the enzyme's activity in a calcium-free environment.[1]

-

Neuroscience: EGTA is used in electrophysiology studies to prevent calcium-dependent inactivation of voltage-gated calcium channels and to investigate the role of calcium in neurotransmitter release.[1]

-

Protein Purification: In techniques like tandem affinity purification, EGTA is used in the elution buffer to release calcium-binding proteins from their affinity matrix.[1]

Investigating Calcium Signaling Pathways

A common experimental approach to investigate the role of extracellular calcium in a signaling pathway involves stimulating cells in the presence and absence of free extracellular calcium, which can be controlled using EGTA.

Example Experimental Workflow:

-

Cell Culture: Culture cells of interest to an appropriate confluency.

-

Baseline Measurement: Measure the baseline intracellular calcium concentration or a downstream signaling event in a standard physiological buffer.

-

Calcium Depletion: Incubate the cells in a calcium-free buffer containing EGTA to chelate any residual calcium.

-

Stimulation: Stimulate the cells with an agonist of interest in the continued presence of the calcium-free EGTA buffer.

-

Measurement: Measure the intracellular calcium response or the downstream signaling event.

-

Calcium Restoration: Reintroduce a buffer containing a known concentration of calcium and measure the response.

-

Analysis: Compare the cellular responses in the presence and absence of extracellular calcium to determine the role of calcium influx in the signaling pathway.

Representative Signaling Pathway: Gq-PLC-IP3-Ca2+ Pathway

EGTA is often used to dissect the components of the Gq-coupled receptor signaling pathway. Activation of a Gq-coupled receptor leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This initial release can be studied in the absence of extracellular calcium by using an EGTA-containing buffer. Subsequent addition of calcium to the extracellular medium allows for the investigation of store-operated calcium entry (SOCE), a process triggered by the depletion of intracellular calcium stores.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. A thorough understanding of its pKa values and the factors that influence them is essential for the preparation of accurate and effective calcium buffers. By carefully controlling the concentration of free calcium, EGTA enables the precise investigation of a multitude of calcium-dependent cellular processes, contributing significantly to advancements in both basic research and drug development.

References

- 1. EGTA Usage & Applications | AAT Bioquest [aatbio.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. valudor.com [valudor.com]

- 4. The determination of binding constants with a differential thermal and potentiometric titration apparatus. II. EDTA, EGTA and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium buffer solutions and how to make them: a do it yourself guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of temperature and ionic strength on the apparent Ca-affinity of EGTA and the analogous Ca-chelators BAPTA and dibromo-BAPTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Correction of proton and Ca association constants of EGTA for temperature and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. 0.5 M EGTA Stock — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 13. researchgate.net [researchgate.net]

- 14. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

EGTA Disodium: A Technical Guide to its Effect on Divalent Cation Concentrations

For Researchers, Scientists, and Drug Development Professionals

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a powerful and highly selective chelating agent, indispensable in a multitude of research and development applications.[1][2] Its unique affinity for calcium ions (Ca²⁺) over other divalent cations, particularly magnesium (Mg²⁺), makes it an invaluable tool for meticulously controlling cation concentrations in experimental systems.[1][3][4] This technical guide provides an in-depth overview of the effects of EGTA disodium on divalent cation concentrations, complete with quantitative data, detailed experimental protocols, and visualizations of its application in biological systems.

Core Principles of EGTA Chelation

EGTA, an aminopolycarboxylic acid, sequesters divalent cations by forming stable, water-soluble complexes.[3][4] This action effectively reduces the concentration of free, biologically active ions in a solution. The key to EGTA's utility lies in its selectivity. While related to the broader-spectrum chelator EDTA, EGTA's molecular structure confers a significantly higher affinity for calcium ions.[3][4][5] This selectivity is crucial in biological systems, where magnesium ions are typically present at concentrations at least a thousand times higher than calcium ions.[3][6][7] EGTA allows for the precise buffering of Ca²⁺ without significantly disturbing the physiological levels of Mg²⁺.

Quantitative Analysis of Divalent Cation Chelation

The efficacy and selectivity of a chelating agent are quantified by its stability constants (Log K) or dissociation constants (Kd). A higher Log K value or a lower Kd value indicates a stronger binding affinity. The data below summarizes the binding properties of EGTA with key divalent cations.

Table 1: Comparative Affinity of EGTA for Divalent Cations

| Chelating Agent | Divalent Cation | Log K | Dissociation Constant (Kd) | pH Condition |

|---|---|---|---|---|

| EGTA | Ca²⁺ | ~11.0[3][7][8] | 60.5 nM[9][10] | pH 7.4[9][10] |

| Mg²⁺ | ~5.2[8] | 1-10 mM[9][10] | Physiological pH[9][10] | |

| Mn²⁺ | ~12.3 | Not specified | Not specified | |

| Zn²⁺ | ~12.7 | Not specified | Not specified | |

| EDTA | Ca²⁺ | ~10.6[8] | Not specified | Not specified |

| | Mg²⁺ | ~8.7[8][11] | Not specified | Not specified |

Note: The apparent binding affinity of EGTA is highly dependent on pH. At pH 7, the apparent pKa for calcium binding is 6.91, although the absolute pKa is 11.00.[3][7]

Applications in Research and Drug Development

EGTA's precise control over calcium levels is leveraged in numerous applications:

-

Cell Culture: Added to media to chelate contaminating Ca²⁺, which helps maintain cell viability and allows for the study of calcium-dependent signaling pathways.[1][6]

-

Enzymatic Assays: Used to remove Ca²⁺ from reaction buffers, enabling the study of calcium's role as a cofactor in enzyme activation and kinetics.[6][8]

-

Protein Purification: Employed in elution buffers, such as in Tandem Affinity Purification (TAP), to dissociate proteins from calmodulin beads by chelating Ca²⁺.[3][7]

-

Electrophysiology: Added to solutions to prevent the calcium-dependent inactivation of voltage-gated calcium channels, thereby improving the accuracy of measurements.[6]

-

Lysis Buffers: Included to inhibit calcium-dependent nucleases and proteases, preventing the degradation of DNA, RNA, and proteins during extraction.[6][12]

Experimental Protocols

Preparation of a 0.5 M EGTA Stock Solution (pH 8.0)

Objective: To prepare a concentrated, pH-adjusted stock solution of EGTA for use in various buffers and media.

Materials:

-

EGTA (free acid, M.W. = 380.35 g/mol )

-

Sodium Hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)

-

High-purity water (e.g., Milli-Q or deionized)

-

Calibrated pH meter

-

Stir plate and stir bar

-

Graduated cylinders and beakers

-

Sterile filter unit (0.22 µm)

Methodology:

-

Weigh out 190.17 g of EGTA free acid.

-

Add the EGTA to a beaker containing ~400 mL of high-purity water.

-

Place the beaker on a stir plate and add a stir bar. EGTA will not dissolve at this stage.

-

Slowly add NaOH solution while monitoring the pH. The EGTA will begin to dissolve as the pH approaches 8.0.

-

Carefully titrate with NaOH until the pH reaches 8.0. All of the EGTA should be in solution at this point.

-

Transfer the solution to a 1 L graduated cylinder and add high-purity water to a final volume of 1 L.

-

Verify the final pH and adjust if necessary.

-

For sterile applications, filter the solution through a 0.22 µm sterile filter unit.

-

Store the 0.5 M EGTA stock solution in aliquots at -20°C.

Preparation of a Calcium-Buffered Solution

Objective: To create a solution with a defined free Ca²⁺ concentration using EGTA. This is common for calibrating fluorescent calcium indicators.[13]

Materials:

-

0.5 M EGTA stock solution (pH 8.0)

-

1 M CaCl₂ stock solution

-

Buffer of choice (e.g., HEPES, MOPS)

-

Potassium Chloride (KCl)

-

High-purity water

-

Software or spreadsheet for calculating binding equilibria (e.g., MaxChel)

Methodology:

-

Define Buffer Conditions: Determine the final desired pH, ionic strength, and temperature of the experimental buffer, as these all affect the apparent dissociation constant (Kd) of EGTA for Ca²⁺. For this example, we will aim for a buffer at pH 7.2 with 100 mM KCl.

-

Calculate Total EGTA and CaCl₂: Use a calcium buffer calculator. Input the desired free [Ca²⁺], the pH, temperature, ionic strength, and the total [EGTA] (typically 1-10 mM). The calculator will provide the required total [CaCl₂].

-

Prepare the Buffer: a. To a beaker, add the appropriate amount of high-purity water. b. Add the buffering agent (e.g., 10 mM HEPES), KCl (100 mM), and other components of your buffer. c. Adjust the pH to the desired value (e.g., 7.2). d. Add the calculated volume of the 0.5 M EGTA stock solution. e. Add the calculated volume of the 1 M CaCl₂ stock solution. f. Bring the solution to the final volume with high-purity water.

-

Verification (Optional): The free Ca²⁺ concentration can be verified using a fluorescent calcium indicator and a spectrofluorometer by comparing the fluorescence of the buffer to standards.

Visualizing EGTA's Role in Cellular Signaling and Experiments

Calcium-Dependent Signaling Pathway

Many intracellular signaling cascades are initiated by a rise in cytosolic Ca²⁺, which can originate from either the extracellular space or internal stores like the endoplasmic reticulum. EGTA is used to chelate extracellular Ca²⁺, helping researchers determine the source of the calcium signal.

Caption: EGTA's role in a generic Ca²⁺ signaling pathway.

Experimental Workflow: Differentiating Ca²⁺ Sources

This workflow illustrates how EGTA is used to distinguish between Ca²⁺ influx from the extracellular environment and Ca²⁺ release from intracellular stores.

Caption: Workflow to dissect intracellular vs. extracellular Ca²⁺.

Conclusion

This compound is a cornerstone reagent for any research involving divalent cations, particularly calcium. Its high selectivity for Ca²⁺ over Mg²⁺ provides an unparalleled ability to probe the intricate roles of calcium in biological processes, from intracellular signaling to enzyme function. By understanding its binding characteristics and employing carefully designed experimental protocols, researchers can effectively modulate cation concentrations to gain precise insights into complex biological systems.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. EGTA - Wikipedia [en.wikipedia.org]

- 4. What is the difference between EDTA and EGTA ? | AAT Bioquest [aatbio.com]

- 5. EGTA Chelator Production and Applications for Chemical and Biological Research [thinkdochemicals.com]

- 6. EGTA Usage & Applications | AAT Bioquest [aatbio.com]

- 7. interchim.fr [interchim.fr]

- 8. This compound | 31571-71-8 | Benchchem [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. EGTA [groups.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]

Solubility and Stability of EGTA Disodium in Aqueous Solutions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the solubility and stability of EGTA disodium (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid disodium salt) in aqueous solutions. A thorough understanding of these properties is fundamental for the correct preparation, storage, and application of EGTA as a selective calcium chelator in research, diagnostics, and pharmaceutical development.

Solubility of this compound

The dissolution of this compound salt in water is critically dependent on pH. In its acidic or neutral form, the molecule is poorly soluble. To achieve complete dissolution, especially for preparing concentrated stock solutions, the pH must be raised to approximately 8.0 using a base such as sodium hydroxide (NaOH). As the carboxylic acid groups become deprotonated with increasing pH, the molecule becomes ionized and readily dissolves.

Data Presentation: Quantitative Solubility

| Parameter | Value | Conditions & Notes |

| Solubility | 186 mg/mL (0.5 M) | pH must be adjusted to ~8.0 for complete solubilization. |

| Solubility | 100 g/L | At 20 °C. |

| pH of 5% Solution | 4.0 - 5.5 | In water, before pH adjustment.[1] |

Experimental Protocols: Preparation of a 0.5 M EGTA Stock Solution (pH 8.0)

This protocol details the standard laboratory procedure for preparing a 0.5 M stock solution of this compound salt.

dot

Caption: A stepwise workflow for the preparation of a 0.5M EGTA solution.

Methodology:

-

Weighing: Weigh 190.1 g of this compound salt dihydrate (MW: 380.2 g/mol , for a 0.5 M solution in 1 L).

-

Initial Mixing: Add the powder to a beaker containing approximately 700-800 mL of high-purity, deionized water.[2][3]

-

Suspension: Place a magnetic stir bar in the beaker and begin stirring vigorously. The EGTA salt will not dissolve at this stage and will form a cloudy suspension.[2]

-

pH Adjustment: While stirring, slowly add sodium hydroxide (NaOH) to the suspension. This can be done using solid pellets or a concentrated (e.g., 10 M) NaOH solution.[3] Use a calibrated pH meter to monitor the pH of the solution.

-

Dissolution: As the pH of the solution approaches 8.0, the this compound salt will begin to dissolve.[2][4] Continue to add NaOH slowly until the pH is stable at 8.0 and the solution is completely clear.

-

Final Volume: Once dissolved, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.

-

Sterilization: For biological applications, sterilize the solution by autoclaving on a liquid cycle or by passing it through a 0.22 µm sterile filter.[3][5]

Stability of this compound Aqueous Solutions

EGTA is a chemically stable molecule.[6] Once prepared, aqueous solutions of this compound are stable for extended periods when stored correctly. The primary factors that can influence long-term stability are microbial contamination and, to a lesser extent, slow chemical degradation pathways like hydrolysis.

Data Presentation: Stability and Storage

| Parameter | Storage Conditions | Shelf Life & Notes |

| Solid Form | 15–30°C, in a tightly sealed container.[7][8] | Up to 5 years. The compound is hygroscopic and should be protected from moisture.[7] |

| Stock Solution (0.5M, pH 8.0) | Room Temperature (15–25°C).[5][8] | Stable for up to 6 months. |

| Stock Solution (0.5M, pH 8.0) | Refrigerated (4°C). | Recommended for preventing microbial growth, especially if not sterilized. |

| Working Dilutions | Refrigerated (4°C). | It is best practice to prepare fresh, but they can be stored for approximately one month.[9] |

Experimental Protocols: Assessing Solution Stability via Calcium Chelation Assay

The stability of an EGTA solution can be determined by quantifying its capacity to chelate calcium over time. A decrease in this capacity indicates degradation of the active molecule.

dot

Caption: A logical diagram for an experimental protocol to assess EGTA stability.

Methodology:

-

Sample Preparation: Prepare a batch of 0.5 M EGTA, pH 8.0 solution. Divide it into several sterile, sealed aliquots.

-

Initial Measurement (Time = 0): Use one aliquot immediately. Dilute a precise volume of the EGTA solution into a buffer of known pH. Titrate this sample with a high-precision, standardized solution of calcium chloride (CaCl₂). The endpoint can be detected potentiometrically with a calcium-ion selective electrode or visually with a suitable metallochromic indicator (e.g., Murexide).

-

Storage: Store the remaining aliquots under the desired test conditions (e.g., 4°C, 25°C, 37°C).

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, and 12 months), remove an aliquot from storage.

-

Repeat Titration: Allow the aliquot to equilibrate to room temperature and repeat the exact titration procedure performed at Time = 0.

-

Data Analysis: Calculate the concentration of active EGTA at each time point based on the volume of CaCl₂ titrant required to reach the endpoint. A statistically significant decrease in the calculated concentration over time indicates degradation. The results can be used to establish a shelf-life under the tested storage conditions.

Signaling Pathway: Mechanism of Chelation

EGTA is a hexadentate ligand that effectively sequesters divalent metal cations. Its utility in biological and pharmaceutical systems stems from its high selectivity for calcium ions (Ca²⁺) over magnesium ions (Mg²⁺). This allows for the specific buffering of calcium without significantly disturbing the concentration of magnesium, which is crucial for the activity of many enzymes, such as polymerases and kinases. This selective binding prevents metal ions from catalyzing degradation reactions or participating in unwanted enzymatic activities.[10]

dot

Caption: EGTA selectively binds free calcium, forming a stable complex.

References

- 1. Ethylenedinitrilotetraacetic acid disodium salt dihydrate CAS 6381-92-6 | 108454 [merckmillipore.com]

- 2. thoughtco.com [thoughtco.com]

- 3. 0.5M EDTA [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. toptipbio.com [toptipbio.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemignition.com [chemignition.com]

- 8. itwreagents.com [itwreagents.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to EGTA Disodium for Studying Calcium-Dependent Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of EGTA disodium, a crucial tool for investigating the multifaceted roles of calcium in cellular physiology and pathophysiology. From its fundamental chemical properties to its practical application in sophisticated experimental designs, this document serves as a detailed resource for professionals in life sciences.

Core Concepts: Understanding this compound

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) is an aminopolycarboxylic acid that functions as a high-affinity chelating agent for calcium ions (Ca²⁺). The disodium salt of EGTA is commonly used in biological research due to its solubility in aqueous solutions.

Mechanism of Action

EGTA selectively binds to calcium ions, effectively reducing their free concentration in a solution. This chelation is achieved through the coordination of the calcium ion by the four carboxylate groups and two nitrogen atoms within the EGTA molecule. This creates a stable, cage-like structure around the Ca²⁺ ion, sequestering it from the surrounding environment.[1] A key feature of EGTA is its significantly higher affinity for Ca²⁺ compared to magnesium ions (Mg²⁺), which is crucial for studying calcium-specific processes in a cellular context where Mg²⁺ is typically present at much higher concentrations.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₂₂N₂Na₂O₁₀ |

| Molecular Weight | 424.31 g/mol [3] |

| CAS Number | 31571-71-8[1] |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

| Storage | Store in a cool, dry place between 15°C to 30°C (59°F to 86°F), protected from moisture and light.[4] |

Quantitative Data on this compound

The efficacy of EGTA as a calcium chelator is highly dependent on experimental conditions. The following tables summarize key quantitative data to guide experimental design.

Ion Binding Affinity

| Ion | Dissociation Constant (Kd) | Conditions |

| Ca²⁺ | ~60.5 nM - 150 nM[1][5][6] | Physiological pH (~7.2-7.4) |

| Mg²⁺ | 1-10 mM[1][5] | |

| Mn²⁺ | Lower affinity than Ca²⁺[2] | |

| Zn²⁺ | Lower affinity than Ca²⁺[2] |

pH Dependence of Calcium Binding

The affinity of EGTA for calcium is highly pH-dependent.[1] The apparent pKa for calcium binding shifts significantly with changes in pH.

| pH | Apparent pKa (for Ca²⁺ binding) |

| ~11.0 | 11.00 (tetrabasic EGTA)[2][7] |

| 7.0 | 6.91[2][7] |

| 6.8 | Apparent Binding Constant (KE app) = 6.3 x 10⁵ M⁻¹[8] |

Influence of Temperature and Ionic Strength

Temperature and ionic strength can modulate the apparent calcium affinity of EGTA.

| Parameter | Effect on Apparent Ca²⁺ Affinity (K'Ca) |

| Increasing Temperature (1°C to 36°C) | Increase[9] |

| Increasing Ionic Strength (0.104 M to 0.304 M) | Reduction[9] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of EGTA in research. The following sections provide step-by-step protocols for key experiments.

Preparation of EGTA-Calcium Buffer Solutions

Accurate preparation of EGTA-Ca²⁺ buffers is fundamental for controlling free calcium concentrations.

Objective: To prepare a set of solutions with defined free Ca²⁺ concentrations.

Materials:

-

EGTA (high purity)

-

CaCl₂ standard solution (e.g., 1 M)

-

Buffer (e.g., HEPES, MOPS)

-

KOH or NaOH to adjust pH

-

Deionized water

-

pH meter

-

Calcium-sensitive electrode (for precise measurement) or software for calculation.

Protocol:

-

Prepare a Stock Solution of EGTA:

-

Dissolve a known amount of EGTA in deionized water.

-

Adjust the pH to ~7.0-7.5 with KOH or NaOH to ensure complete dissolution.

-

Bring the solution to the final desired volume. A typical stock concentration is 100 mM.

-

-

Prepare a Stock Solution of CaEGTA:

-

To a known volume of the EGTA stock solution, add an equimolar amount of CaCl₂ standard solution.

-

This will create a solution where theoretically all EGTA is bound to Ca²⁺.

-

-

Create Buffer Solutions with Defined Free Ca²⁺:

-

Mix the EGTA stock and CaEGTA stock solutions in different ratios to achieve the desired free Ca²⁺ concentrations. The free Ca²⁺ can be calculated using specialized software or based on the known apparent dissociation constant (Kapp) under the specific experimental conditions (pH, temperature, ionic strength).

-

It is highly recommended to experimentally verify the free Ca²⁺ concentration using a calcium-sensitive electrode for accuracy.[4][10][11]

-

Logical Flow for Preparing EGTA-Calcium Buffers:

Caption: Workflow for preparing EGTA-calcium buffer solutions.

Intracellular Calcium Measurement using Fura-2 AM with EGTA for Calibration

Fura-2 AM is a ratiometric fluorescent indicator used to measure intracellular calcium. EGTA is essential for the calibration of the fluorescent signal.

Objective: To measure intracellular Ca²⁺ concentration and calibrate the signal using EGTA.

Materials:

-

Cells cultured on coverslips or in 96-well plates

-

Fura-2 AM

-

Pluronic F-127 (optional, aids in dye solubilization)

-

HEPES-buffered saline (HBS)

-

Ionomycin (a calcium ionophore)

-

EGTA solution (e.g., 10 mM in Ca²⁺-free HBS)

-

High calcium solution (e.g., 10 mM CaCl₂ in HBS)

-

Fluorescence microscope or plate reader with 340/380 nm excitation and ~510 nm emission capabilities.

Protocol:

-

Cell Loading with Fura-2 AM:

-

Fluorescence Measurement:

-

Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

-

Record the fluorescence emission at ~510 nm while alternating the excitation wavelength between 340 nm and 380 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca²⁺ concentration.

-

-

Calibration:

-

Rmax (Maximum Fluorescence Ratio): At the end of the experiment, add ionomycin (e.g., 5-10 µM) to the cells in the presence of a high calcium solution to saturate the Fura-2 with Ca²⁺. Record the F340/F380 ratio.

-

Rmin (Minimum Fluorescence Ratio): After obtaining Rmax, chelate all the calcium by adding a high concentration of EGTA (e.g., 10 mM) to the same cells. This will give the F340/F380 ratio in the absence of Ca²⁺.[14]

-

The intracellular Ca²⁺ concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 for Ca²⁺, and Sf2 and Sb2 are calibration constants.

-

Caption: EGTA's role in modulating calcium-dependent enzyme activation.

Applications in Studying Cellular Processes

EGTA is a versatile tool for dissecting the role of calcium in a wide array of cellular functions.

Neurotransmitter Release

Calcium influx into the presynaptic terminal is the primary trigger for neurotransmitter release. EGTA can be used to probe the spatial and temporal dynamics of this process.

-

Experimental Approach: By introducing EGTA into the presynaptic terminal via a patch pipette, researchers can buffer the intracellular Ca²⁺ concentration. The slow binding kinetics of EGTA make it particularly useful for distinguishing between different modes of synaptic vesicle fusion. If neurotransmitter release is sensitive to EGTA, it suggests that the calcium source is located at some distance from the release machinery. Conversely, resistance to EGTA can indicate a tight coupling between Ca²⁺ channels and synaptic vesicles. [15][16]

Muscle Contraction

Muscle contraction is initiated by the binding of Ca²⁺ to troponin in skeletal and cardiac muscle, and to calmodulin in smooth muscle.

-

Experimental Approach: In studies with isolated muscle fibers, the bathing solution can be replaced with a Ca²⁺-free solution containing EGTA to chelate any residual extracellular calcium. [17]This allows for the investigation of the contribution of extracellular Ca²⁺ influx versus Ca²⁺ release from the sarcoplasmic reticulum to muscle contraction. In permeabilized muscle fibers, EGTA-Ca²⁺ buffers are used to precisely control the intracellular Ca²⁺ concentration and study the force-calcium relationship. [18]

Cell Adhesion and Motility

Calcium signaling is integral to the regulation of cell adhesion molecules and the cytoskeletal dynamics that drive cell migration.

-

Experimental Approach: Adding EGTA to the cell culture medium chelates extracellular Ca²⁺, which can disrupt the function of calcium-dependent adhesion molecules like cadherins. This can be used to study the role of cell-cell and cell-matrix adhesion in various biological processes.

Conclusion

This compound remains an indispensable tool in the arsenal of researchers studying calcium-dependent cellular processes. Its high selectivity for calcium over magnesium, coupled with its well-characterized binding properties, allows for the precise manipulation of calcium concentrations in a variety of experimental systems. A thorough understanding of its properties, including its pH and temperature sensitivity, and the application of meticulous experimental protocols, are paramount for obtaining reliable and reproducible data. This guide provides the foundational knowledge and practical methodologies to effectively utilize this compound in advancing our understanding of the critical role of calcium in health and disease.

References

- 1. This compound | 31571-71-8 | Benchchem [benchchem.com]

- 2. EGTA - Wikipedia [en.wikipedia.org]

- 3. Inactivation of calcium uptake by EGTA is due to an irreversible thermotropic conformational change in the calcium binding domain of the Ca(2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. EGTA Usage & Applications | AAT Bioquest [aatbio.com]

- 7. interchim.fr [interchim.fr]

- 8. The apparent binding constants of Ca2+ to EGTA and heavy meromyosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of temperature and ionic strength on the apparent Ca-affinity of EGTA and the analogous Ca-chelators BAPTA and dibromo-BAPTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Calcium buffer solutions and how to make them: a do it yourself guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hellobio.com [hellobio.com]

- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]

- 17. Ex Vivo Assessment of Contractility, Fatigability and Alternans in Isolated Skeletal Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ca-EGTA affects the relationship between [Ca2+] and tension in alpha-toxin permeabilized rat anococcygeus smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

EGTA in Molecular Biology: A Foundational Guide to Principles and Applications

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide explores the foundational principles of using Ethylene Glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) in molecular biology. We will delve into its core mechanism of action, quantitative parameters, and key applications, providing detailed experimental protocols and visual aids to support your research endeavors.

Introduction to EGTA

EGTA is an aminopolycarboxylic acid that functions as a chelating agent.[1] Its defining characteristic is its high selectivity for calcium ions (Ca²⁺).[2][3] Structurally similar to the more commonly known EDTA, EGTA's unique spatial arrangement of its binding sites—four carboxylate and two amine groups—confers a significantly higher affinity for calcium over other divalent cations, particularly magnesium (Mg²⁺).[1][4] This selectivity makes EGTA an indispensable tool in biological systems where magnesium concentrations are typically a thousand-fold higher than calcium.[5][6]

EGTA is typically a white crystalline powder, soluble in alcohol-based solvents and aqueous buffers with appropriate pH adjustment.[2] Its ability to form stable, soluble complexes with calcium allows researchers to effectively buffer, sequester, or remove free Ca²⁺ from a solution, thereby enabling the study of calcium's role in a vast array of biological processes.[2][4]

Mechanism of Action: Selective Calcium Chelation

Chelation is the process of forming a stable, ring-like complex between a chelating agent and a metal ion.[5] EGTA acts as a hexadentate ligand, meaning it can form six bonds with a single metal ion, effectively enveloping it in a cage-like structure.[1][7] This process sequesters the metal ion, preventing it from interacting with other molecules.[8]

The key to EGTA's utility is its pronounced preference for Ca²⁺ over Mg²⁺. The specific structure of EGTA is better suited to the ionic radius and coordination geometry of Ca²⁺. This allows for the precise control of calcium levels without significantly disturbing the concentration of other essential divalent cations like Mg²⁺, which is a critical cofactor for many enzymes, including DNA polymerases.[4][6]

Quantitative Data

The effectiveness and selectivity of EGTA are defined by its binding affinities (dissociation constants) and pH dependence. Understanding these parameters is crucial for designing experiments.

| Parameter | Ion | Value | pH Condition | Notes |

| Dissociation Constant (Kd) | Ca²⁺ | ~60.5 nM | 7.4 | Indicates very high affinity for calcium.[9] |

| Mg²⁺ | 1 - 10 mM | 7.4 | Indicates very low affinity for magnesium.[9] | |

| pKa (for Ca²⁺ binding) | Ca²⁺ | 11.00 | - | Absolute binding affinity of tetrabasic EGTA.[5][10] |

| Apparent pKa (at pH 7) | Ca²⁺ | 6.91 | 7.0 | The effective binding affinity at neutral pH.[5][10] |

| Typical Working Concentration | - | 0.1 - 10 mM | Varies | Dependent on the specific application and goal (e.g., buffering vs. complete sequestration).[11][12] |

Key Applications in Molecular Biology

EGTA's precise control over calcium levels is leveraged in numerous molecular biology techniques.

Enzyme Assays

Many enzymes are either activated or inhibited by calcium. EGTA is used to:

-

Establish a calcium-free baseline: By adding EGTA, researchers can measure enzyme activity in the absence of Ca²⁺ to confirm calcium dependency.[2]

-

Study enzyme kinetics: Create calcium buffers with precisely defined free Ca²⁺ concentrations to study the dose-dependent effect of calcium on enzyme activity.[2]

-

Inhibit competing enzymes: For example, when assaying for Ca²⁺-ATPase activity, EGTA can be used to inhibit Mg²⁺-ATPase activity.[13]

Nucleic Acid and Protein Preparation

Calcium can activate degradative enzymes like DNases and some proteases.

-

Lysis Buffers: EGTA is frequently included in lysis buffers to chelate extracellular and intracellular Ca²⁺, thereby inactivating Ca²⁺-dependent nucleases and proteases and protecting the integrity of DNA, RNA, and proteins.[6][14]

Polymerase Chain Reaction (PCR)

While Mg²⁺ is essential for DNA polymerase activity, other divalent cations like Ca²⁺ can be inhibitory.

-

Preventing Inhibition: EGTA can be added to PCR master mixes to chelate contaminating Ca²⁺ ions from samples or reagents, which can otherwise inhibit the reaction.[15]

-

Reducing Non-Specific Amplification: By selectively removing inhibitory ions without significantly affecting the essential Mg²⁺ concentration, EGTA can help improve PCR specificity and yield.[15]

Cell Biology and Signaling

Calcium is a ubiquitous second messenger in cellular signaling. EGTA is used to manipulate extracellular calcium levels to study:

-

Signal Transduction: By chelating extracellular calcium, researchers can investigate which cellular responses are dependent on Ca²⁺ influx from the outside versus release from internal stores.[16]

-

Apoptosis: Chelation of extracellular calcium with EGTA has been shown to induce apoptosis in certain cell types, making it a tool to study programmed cell death pathways.[11][12]

-

Cell Adhesion: Calcium is required for the function of cell adhesion molecules like cadherins. EGTA can be used to disrupt these interactions.

Protein Purification

EGTA is used in specific protein purification techniques.

-

Tandem Affinity Purification (TAP): In protocols where proteins are fused to a calmodulin-binding peptide, EGTA is used in the elution buffer. It chelates the Ca²⁺ required for the calmodulin-peptide interaction, causing the release of the target protein from the calmodulin affinity resin.[5][10]

Experimental Protocols

Preparation of 0.5 M EGTA Stock Solution (pH 8.0)

EGTA powder is not readily soluble in water at neutral pH. Raising the pH with a strong base is required for dissolution.

Materials:

-

EGTA (MW: 380.35 g/mol )

-

Solid NaOH pellets or 10 M NaOH solution

-

Deionized water

-

Magnetic stirrer and stir bar

-

pH meter

Methodology:

-

To make 100 mL of solution, weigh out 19.02 g of EGTA.

-

Add the EGTA powder to ~80 mL of deionized water in a beaker with a stir bar. The solution will be a milky suspension.

-

While stirring vigorously, slowly add NaOH pellets or 10 M NaOH solution. Monitor the pH continuously.

-

Continue adding NaOH until the EGTA dissolves completely, which typically occurs as the pH approaches 8.0.[17]

-

Once dissolved, carefully adjust the pH to exactly 8.0.

-

Transfer the solution to a graduated cylinder and add deionized water to a final volume of 100 mL.

-

Sterilize by autoclaving or filtering through a 0.22 µm filter. Store at room temperature.[18]

Use of EGTA in a Cell Lysis Buffer

This protocol provides a basic recipe for a lysis buffer designed to protect proteins from Ca²⁺-dependent proteases.

Buffer Composition (RIPA Buffer example):

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% Triton X-100

-

0.5% Sodium deoxycholate

-

0.1% SDS

-

1 mM EGTA

-

Protease inhibitor cocktail (add fresh before use)

Methodology:

-

Prepare the lysis buffer with all components except the protease inhibitor cocktail.

-

Store the buffer at 4°C.

-

Immediately before use, add the required volume of protease inhibitor cocktail.

-

Perform cell lysis by adding the complete, cold buffer to the cell pellet and incubating on ice as per your standard protocol. The EGTA will chelate Ca²⁺ released during lysis, inhibiting Ca²⁺-dependent proteases.[6]

References

- 1. differencebetween.com [differencebetween.com]

- 2. nbinno.com [nbinno.com]

- 3. MyHach - Customer Service [support.hach.com]

- 4. EGTA Chelator Production and Applications for Chemical and Biological Research [thinkdochemicals.com]

- 5. interchim.fr [interchim.fr]

- 6. EGTA Usage & Applications | AAT Bioquest [aatbio.com]

- 7. youtube.com [youtube.com]

- 8. quora.com [quora.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. EGTA - Wikipedia [en.wikipedia.org]

- 11. Chelation of Extracellular Calcium-Induced Cell Death was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. EGTA: Significance and symbolism [wisdomlib.org]

- 14. researchgate.net [researchgate.net]

- 15. KR101039521B1 - Composition for PCR reaction comprising ethylene glycol tetraacetic acid as chelating agent that can alleviate or prevent PCR inhibition and non-specific amplification caused by metal ions - Google Patents [patents.google.com]

- 16. Exploring the Role of EGTA as a Calcium Chelator in Biological Systems. [thinkdochemicals.com]

- 17. EGTA | ISB Server Wahoo [wahoo.cns.umass.edu]

- 18. 0.5 M EGTA Stock — The Open Lab Book v1.0 [theolb.readthedocs.io]

Methodological & Application

Application Notes and Protocols for Preparing EGTA Disodium Stock Solution in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a chelating agent with a high affinity and selectivity for calcium ions (Ca²⁺).[1] In cell culture applications, EGTA is an invaluable tool for controlling the concentration of free calcium in the extracellular environment. By selectively binding to Ca²⁺, EGTA allows researchers to investigate the roles of calcium in a multitude of cellular processes, including signal transduction, cell adhesion, proliferation, and apoptosis.[2][3][4] Its much lower affinity for other divalent cations like magnesium (Mg²⁺) makes it particularly useful for creating experimental conditions that mimic the intracellular environment where Mg²⁺ concentrations are significantly higher than Ca²⁺.[1]

This document provides a detailed protocol for the preparation of a sterile 0.5 M EGTA disodium stock solution, along with essential data on its properties, storage, and application in cell culture.

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation and use of this compound stock solutions.

| Parameter | Value | Reference |

| Chemical Name | Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid disodium salt | |

| Molecular Formula | C₁₄H₂₂N₂Na₂O₁₀ (dihydrate: C₁₀H₁₄N₂Na₂O₈ · 2H₂O) | [5] |

| Molecular Weight | 380.35 g/mol (anhydrous), 372.24 g/mol (dihydrate) | |

| Typical Stock Solution Concentration | 0.5 M | [6] |

| Typical Working Concentration | 0.5 - 4 mM | [2] |

| Storage of Powder | Room temperature (15-25 °C), in a dry, well-ventilated area. | [7][8] |

| Storage of Stock Solution | Room temperature or 4°C for up to one year. Can be stored at -20°C for at least one month or -80°C for up to six months for longer-term storage. | [6] |

| Sterilization Method | Autoclave at 121°C for 15-30 minutes or filter sterilize through a 0.22 µm filter. | [9][10][11] |

Experimental Protocols

Materials and Reagents

-

This compound salt (dihydrate, M.W. = 372.24 g/mol )

-

Deionized or distilled water (cell culture grade)

-

10 M Sodium hydroxide (NaOH) solution

-

Magnetic stirrer and stir bar

-

pH meter

-

Graduated cylinders and beakers

-

0.22 µm sterile filter and syringe (optional)

-

Autoclave (optional)

-

Sterile storage bottles

Preparation of 0.5 M this compound Stock Solution (100 mL)

This protocol details the steps to prepare a 100 mL stock solution of 0.5 M this compound.

-

Weighing the this compound Salt: Accurately weigh out 18.61 g of this compound salt dihydrate.

-

Initial Dissolving: Add the weighed this compound salt to a beaker containing approximately 80 mL of deionized water.

-

pH Adjustment for Dissolution: Place the beaker on a magnetic stirrer and add a stir bar. Begin stirring. The this compound salt will not fully dissolve at a neutral or acidic pH.[6][12] Slowly add 10 M NaOH dropwise while continuously monitoring the pH with a calibrated pH meter.

-

Complete Dissolution: Continue to add NaOH until the pH of the solution reaches approximately 8.0. As the pH approaches 8.0, the this compound salt will completely dissolve.[9][12][13]

-

Final Volume Adjustment: Once the EGTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a 100 mL graduated cylinder. Add deionized water to bring the final volume to 100 mL.

-

Sterilization:

-

Storage: Store the sterile 0.5 M EGTA stock solution at room temperature or 4°C. For long-term storage, it can be aliquoted and frozen at -20°C.[6]

Visualizations

Experimental Workflow for EGTA Stock Solution Preparation

Caption: Workflow for preparing 0.5 M this compound stock solution.

Signaling Pathway: EGTA's Effect on Calcium-Calmodulin Signaling

Caption: EGTA inhibits Ca²⁺-Calmodulin signaling by chelating extracellular calcium.

Safety Precautions

When handling this compound salt powder and solutions, it is important to follow standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling Powder: Avoid creating dust when handling the powder. Use a fume hood if possible. In case of dust inhalation, move to fresh air.[14][15]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[16] For eye contact, continue rinsing for several minutes and seek medical attention.[7]

-

Spills: Clean up spills promptly to avoid creating dust.

-

Disposal: Dispose of EGTA solutions and contaminated materials according to your institution's guidelines for chemical waste.

Troubleshooting

| Issue | Possible Cause | Solution |

| This compound salt does not dissolve | The pH of the solution is too low. | Slowly add 10 M NaOH dropwise while stirring until the pH reaches approximately 8.0. The EGTA will dissolve as the pH becomes more alkaline. |

| Precipitate forms after autoclaving and cooling | The pH may have dropped slightly upon cooling, or the concentration is too high for the final pH. | Ensure the pH is robustly buffered at 8.0 before autoclaving. If precipitation persists, consider filter sterilization as an alternative. |

| Cell culture shows signs of toxicity | The working concentration of EGTA is too high. | Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions. |

| No observable effect on calcium-dependent processes | The working concentration of EGTA is too low, or the stock solution was prepared incorrectly. | Verify the calculations and preparation of the stock solution. Increase the working concentration of EGTA in your experiments. |

References

- 1. EGTA Usage & Applications | AAT Bioquest [aatbio.com]

- 2. Chelation of Extracellular Calcium-Induced Cell Death was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chelation of extracellular calcium-induced cell death was prevented by glycogen synthase kinase-3 inhibitors in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Role of EGTA as a Calcium Chelator in Biological Systems. [thinkdochemicals.com]

- 5. agscientific.com [agscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. carlroth.com [carlroth.com]

- 8. rowe.com.au [rowe.com.au]

- 9. 0.5 M EDTA (0.5 L) [protocols.io]

- 10. plus.labcloudinc.com [plus.labcloudinc.com]

- 11. staging.utechproducts.com [staging.utechproducts.com]

- 12. personal.cityu.edu.hk [personal.cityu.edu.hk]

- 13. thoughtco.com [thoughtco.com]

- 14. valudor.com [valudor.com]

- 15. thermofishersci.in [thermofishersci.in]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Application Notes and Protocols for EGTA Disodium in Enzyme Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) disodium is a chelating agent with a high affinity and selectivity for calcium ions (Ca²⁺). This property makes it an invaluable tool in biological research for the specific removal of Ca²⁺ from solutions, thereby enabling the study of calcium's role in various physiological and pathological processes. In enzymology, EGTA is widely used to inhibit the activity of calcium-dependent enzymes, helping to elucidate their mechanisms of action and to identify calcium-dependent signaling pathways.

These application notes provide detailed information and protocols for using EGTA disodium to inhibit the activity of various calcium-dependent enzymes.

Mechanism of Action

EGTA is a specific chelator of calcium ions.[1][2] It binds to Ca²⁺ in a 1:1 ratio, effectively sequestering it from the solution and making it unavailable to enzymes that require Ca²⁺ as a cofactor for their activity. A key advantage of EGTA over other chelators like EDTA is its significantly lower affinity for magnesium ions (Mg²⁺), which are often present at much higher concentrations in biological systems.[1][2] This high selectivity for Ca²⁺ allows for the targeted inhibition of calcium-dependent enzymes without significantly affecting Mg²⁺-dependent enzymatic processes.

Applications in Enzyme Inhibition

EGTA is a versatile tool for studying a wide range of calcium-dependent enzymes, including:

-

Calcineurin: A serine/threonine phosphatase that plays a crucial role in T-cell activation and is a target for immunosuppressive drugs.

-

Calpains: A family of calcium-dependent cysteine proteases involved in various cellular processes, including cell motility, proliferation, and apoptosis.

-

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): A serine/threonine kinase that is a key player in synaptic plasticity and memory formation.

-

Protein Kinase C (PKC): A family of kinases involved in diverse cellular signaling pathways, with some isoforms being calcium-dependent.

-

Matrix Metalloproteinases (MMPs): A group of zinc-dependent endopeptidases that also require calcium for their stability and activity, involved in extracellular matrix degradation.

Data Presentation: Effective Concentrations of this compound for Enzyme Inhibition

The following table summarizes the effective concentrations of this compound used to inhibit various calcium-dependent enzymes as reported in the literature. It is important to note that the optimal concentration may vary depending on the specific experimental conditions, including enzyme and substrate concentrations, pH, and temperature.

| Enzyme Target | Effective EGTA Concentration | Application/Context |

| Calcineurin (PP2B) | Buffer component | Used in assay kits to measure Ca²⁺-independent phosphatase activity, thereby isolating calcineurin's contribution. |

| Calpains | 2 mM - 4 mM | Included in assay buffers to chelate calcium and prevent auto-activation during extraction and for control experiments.[3] |

| CaMKII | 0.1 mM - 1 mM | Used in kinase activity assays to measure Ca²⁺/calmodulin-independent autonomous activity.[4][5] |

| Protein Kinase C (PKC) | 5 mM | Included in lysis buffers to chelate Ca²⁺ and preserve the state of PKC isoforms during cell lysis.[6][7] |

| Matrix Metalloproteinases (MMPs) | Variable | Used in buffers to inhibit Ca²⁺-dependent activity; often used in conjunction with zinc chelators like 1,10-phenanthroline.[8] |

| Na/K-ATPase | 0.1 mM - 0.6 mM | Used to study the Ca²⁺-independent regulation of the enzyme by noradrenaline.[3] |

Signaling Pathways Modulated by EGTA

EGTA's ability to chelate extracellular and available intracellular calcium allows for the dissection of complex signaling pathways. Below are diagrams illustrating two key pathways affected by EGTA.

Caption: EGTA inhibits calcium-dependent signaling by chelating extracellular and available intracellular Ca²⁺.

Caption: EGTA-induced chelation of extracellular calcium can lead to ER stress and subsequent apoptosis.

Experimental Protocols

The following are generalized protocols for utilizing this compound in enzyme inhibition studies. Specific parameters should be optimized for each enzyme and experimental setup.

General Workflow for an Enzyme Inhibition Assay using EGTA

Caption: A generalized workflow for conducting an enzyme inhibition assay using EGTA.

Protocol 1: General Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of EGTA on a calcium-dependent enzyme.

Materials:

-

Purified or partially purified enzyme preparation

-

Enzyme-specific substrate

-

Assay buffer (optimized for the enzyme of interest, e.g., Tris-HCl, HEPES)

-

This compound salt stock solution (e.g., 100 mM in deionized water, pH adjusted to 7.0-8.0)

-

Calcium chloride (CaCl₂) stock solution (e.g., 100 mM)

-

Reaction termination solution (e.g., acid, base, or specific inhibitor)

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of Reagents: Prepare all solutions in high-purity water. The final concentration of reagents should be optimized for the specific enzyme assay.

-

Reaction Setup: In a microplate or microcentrifuge tubes, set up the following reactions in triplicate:

-

Control (No Ca²⁺): Assay buffer, enzyme.

-

Positive Control (+Ca²⁺): Assay buffer, enzyme, CaCl₂ (to a final concentration that ensures maximal enzyme activity).

-

Inhibition (+Ca²⁺ +EGTA): Assay buffer, enzyme, CaCl₂, and varying concentrations of EGTA.

-

-

Pre-incubation: (Optional) Pre-incubate the enzyme with EGTA for a defined period (e.g., 5-10 minutes) at the assay temperature to allow for calcium chelation before initiating the reaction.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

-

Incubation: Incubate the reactions at the optimal temperature for the enzyme for a specific time period, ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding the termination solution.

-

Measurement: Measure the product formation using a microplate reader or spectrophotometer at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each EGTA concentration relative to the positive control (+Ca²⁺).

Protocol 2: Gelatin Zymography for MMP Activity with EGTA as a Control

Objective: To detect the activity of matrix metalloproteinases (MMPs) and to confirm their calcium dependency using EGTA.

Materials:

-

Cell culture supernatant or tissue extract containing MMPs

-

Tris-Glycine SDS-PAGE precast gels containing 0.1% gelatin

-

Non-reducing sample buffer

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35, pH 7.5)

-

Zymogram developing buffer with EGTA (as above, but replace 5 mM CaCl₂ with 10 mM EGTA)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation: Mix the protein samples with non-reducing sample buffer. Do not heat the samples.

-

Electrophoresis: Load the samples onto the gelatin zymogram gel and run the electrophoresis at a constant voltage (e.g., 125 V) at 4°C until the dye front reaches the bottom of the gel.

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer with gentle agitation at room temperature to remove SDS and allow the enzymes to renature.

-

Incubation:

-

Incubate one gel in zymogram developing buffer overnight at 37°C.

-

Incubate a duplicate gel in zymogram developing buffer containing EGTA overnight at 37°C. This will serve as a negative control to demonstrate the calcium-dependency of the gelatinolytic activity.

-

-

Staining and Destaining:

-

Stain the gels with Coomassie Brilliant Blue for 30-60 minutes.

-

Destain the gels until clear bands of gelatin degradation are visible against a blue background.

-

-

Analysis: The areas of gelatin degradation will appear as clear bands. The absence of these bands in the gel incubated with EGTA confirms that the observed proteolytic activity is from calcium-dependent MMPs.

Conclusion

This compound is an essential reagent for researchers studying calcium-dependent enzymes and signaling pathways. Its high selectivity for Ca²⁺ allows for precise control over calcium availability in experimental systems. The protocols and data presented in these application notes provide a comprehensive guide for the effective use of EGTA in enzyme inhibition studies. As with any experimental procedure, optimization of the provided protocols for your specific system is highly recommended to ensure accurate and reproducible results.

References

- 1. EGTA Usage & Applications | AAT Bioquest [aatbio.com]

- 2. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of EGTA and Ca++ in regulation of the brain Na/K-ATP-ase by noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CaMKII kinase activity assay [bio-protocol.org]

- 5. jneurosci.org [jneurosci.org]

- 6. abcam.com [abcam.com]

- 7. abcam.com [abcam.com]

- 8. researchgate.net [researchgate.net]

Application of EGTA Disodium in Patch-Clamp Electrophysiology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a high-affinity chelating agent with a strong selectivity for calcium ions (Ca²⁺).[1] In the field of patch-clamp electrophysiology, a powerful technique for studying ion channels and the electrical properties of cells, EGTA is an indispensable component of the intracellular (pipette) solution.[1][2] Its primary role is to control the intracellular Ca²⁺ concentration, thereby allowing for the isolation and study of specific ion channel activities that are modulated by or dependent on calcium. This is crucial for preventing Ca²⁺-dependent inactivation of voltage-gated calcium channels and for dissecting complex signaling pathways.[1][3]

This document provides detailed application notes and protocols for the use of EGTA disodium in patch-clamp electrophysiology, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action in Patch-Clamp

In patch-clamp experiments, particularly in the whole-cell configuration, the contents of the recording pipette dialyze into the cell's interior. By including EGTA in the pipette solution, researchers can effectively buffer intracellular Ca²⁺ to a known, low level. This is because EGTA binds to free Ca²⁺ ions, preventing them from interacting with and modulating ion channels and other intracellular signaling molecules.[1][3][4] This control over intracellular Ca²⁺ is critical for several reasons:

-